

An In-depth Technical Guide to Methyl 6-bromobenzo[b]thiophene-2-carboxylate

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Compound of Interest

Compound Name: Methyl 6-bromobenzo[b]thiophene-2-carboxylate

Cat. No.: B134401

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CAS Number: 360576-01-8

This technical document provides a comprehensive overview of **Methyl 6-bromobenzo[b]thiophene-2-carboxylate**, a key intermediate in the synthesis of pharmacologically active compounds and advanced materials. This guide is intended for researchers, chemists, and professionals in the field of drug development and material science.

Physicochemical Properties

Methyl 6-bromobenzo[b]thiophene-2-carboxylate is a solid organic compound.^[1] Its key properties are summarized below, compiled from various chemical suppliers and databases.

Property	Value	Reference
CAS Number	360576-01-8	[2]
Molecular Formula	C ₁₀ H ₇ BrO ₂ S	[2]
Molecular Weight	271.13 g/mol	[2]
Appearance	Solid	[1]
Melting Point	117-119 °C	[1]
Purity	≥98% (typical)	[2]
Synonyms	6-Bromo-benzo[b]thiophene-2-carboxylic acid methyl ester	[1][2]
Storage	2-8°C, protect from light, keep in a dry area	[1][2]

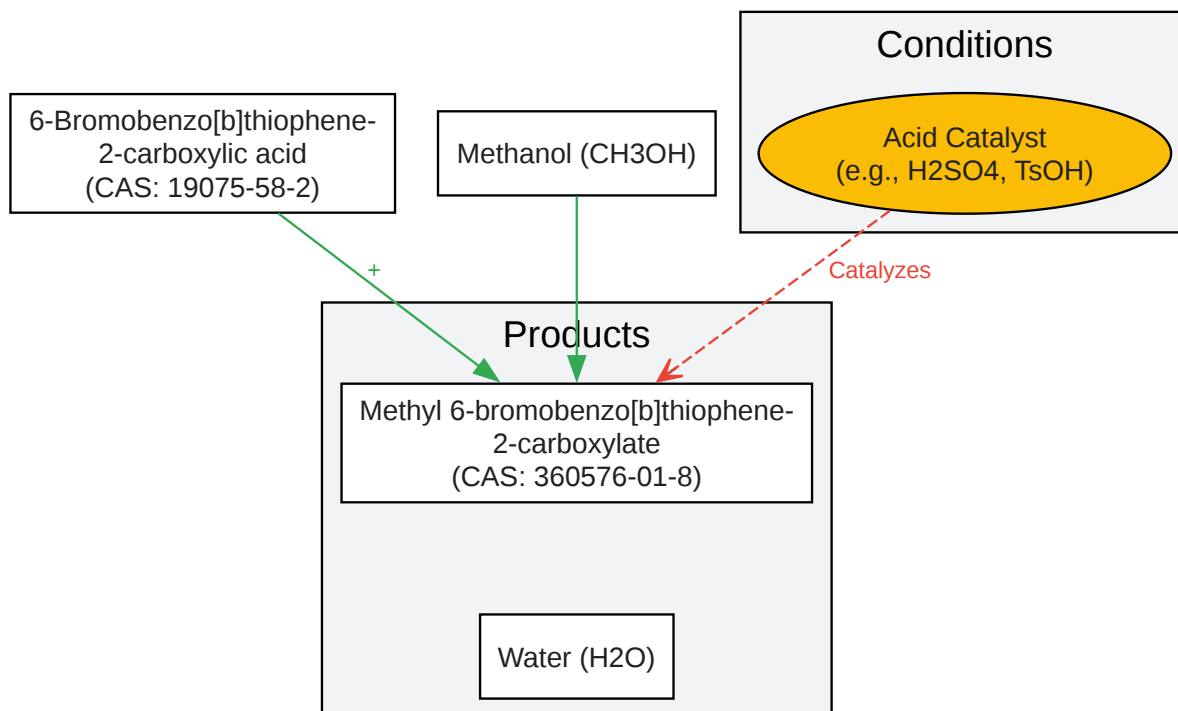
Synthesis and Manufacturing

While specific, peer-reviewed synthesis protocols for **Methyl 6-bromobenzo[b]thiophene-2-carboxylate** are not extensively detailed in the literature, a highly plausible and standard method is the esterification of its corresponding carboxylic acid.

Proposed Primary Synthesis Route: Fischer Esterification

The most direct route to synthesize the title compound is via the Fischer esterification of 6-Bromobenzo[b]thiophene-2-carboxylic acid (CAS 19075-58-2), which is a commercially available starting material.[3][4] This reaction involves treating the carboxylic acid with methanol in the presence of an acid catalyst.[5]

Proposed Synthesis via Fischer Esterification



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Caption: Proposed synthesis of the title compound via Fischer Esterification.

Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure based on standard organic chemistry methods for esterification.^{[5][6]}

- **Reaction Setup:** To a solution of 6-Bromobenzo[b]thiophene-2-carboxylic acid (1.0 equivalent) in excess methanol (which also serves as the solvent), add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (approx. 0.05-0.1 equivalents).
- **Heating:** Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

- **Workup:** Cool the mixture to room temperature. Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate (NaHCO_3).
- **Extraction:** Remove the excess methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure **Methyl 6-bromobenzo[b]thiophene-2-carboxylate**.

Applications in Research and Drug Development

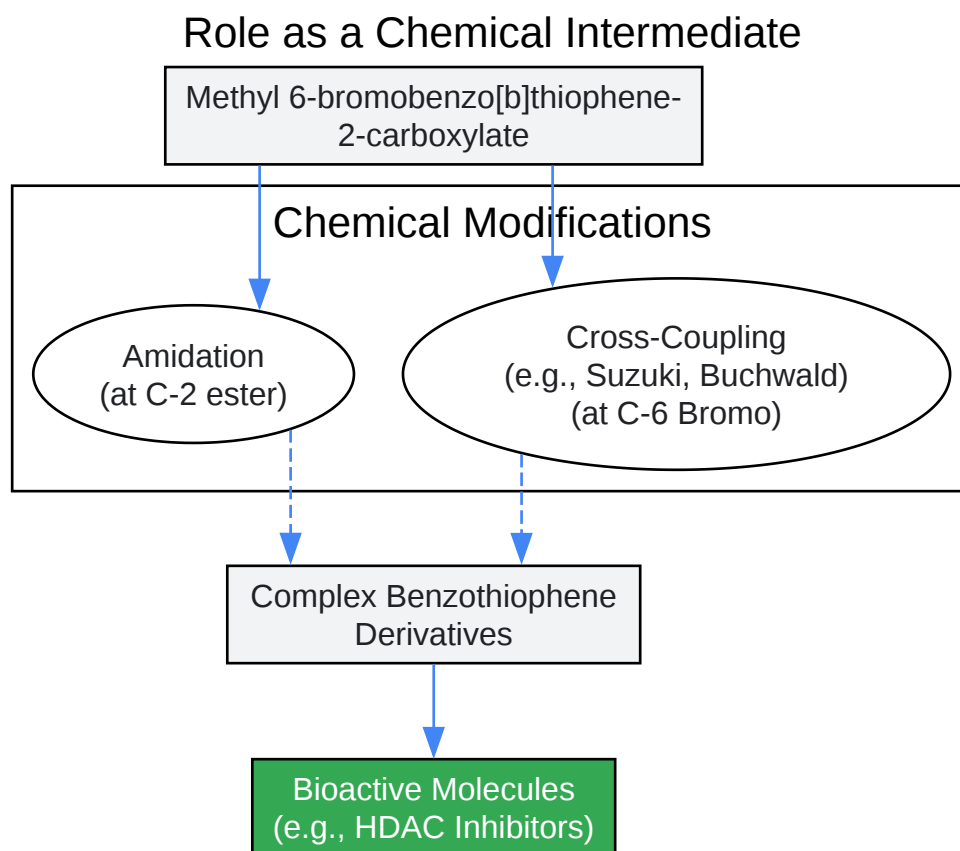
The benzo[b]thiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, known for a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.^{[7][8][9]}

Core Building Block:

Methyl 6-bromobenzo[b]thiophene-2-carboxylate serves as a crucial building block for synthesizing more complex molecules. The bromine atom at the 6-position and the methyl ester at the 2-position provide two distinct reactive handles for further chemical modification, such as cross-coupling reactions and amidation, respectively.

Histone Deacetylase (HDAC) Inhibitors:

This compound is specifically noted for its use in the synthesis of novel benzothiophene derivatives that function as histone deacetylase (HDAC) inhibitors.^[10] HDAC inhibitors are a class of compounds that interfere with the function of HDAC enzymes and are being actively investigated as anti-cancer agents.



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Caption: Role as an intermediate for bioactive molecule synthesis.

Safety and Handling

As with all laboratory chemicals, **Methyl 6-bromobenzo[b]thiophene-2-carboxylate** should be handled with appropriate safety precautions.

- Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation. [\[11\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. [\[2\]](#)[\[4\]](#)

Conclusion

Methyl 6-bromobenzo[b]thiophene-2-carboxylate (CAS 360576-01-8) is a valuable and versatile chemical intermediate. While detailed characterization and reaction data in the public domain are limited, its established physical properties and logical synthetic utility make it a key resource for researchers. Its primary application lies in serving as a foundational scaffold for the synthesis of complex benzothiophene derivatives, most notably for the development of potential therapeutic agents like HDAC inhibitors. The straightforward synthesis from its corresponding carboxylic acid ensures its accessibility for advanced research and development projects.

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